1-Ethynyl-cyclohexanecarboxylic acid
Overview
Description
1-Ethynyl-cyclohexanecarboxylic acid is an organic compound characterized by the presence of an ethynyl group attached to a cyclohexane ring, which is further bonded to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethynyl magnesium bromide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of benzoic acid derivatives, followed by functional group transformations to introduce the ethynyl and carboxylic acid groups. The use of catalysts such as palladium on carbon (Pd/C) and specific reaction conditions, including temperature and pressure control, are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-Ethynyl-cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 1-ethynyl-cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can act as an electrophile, participating in nucleophilic addition reactions with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the ethynyl group, resulting in different reactivity and applications.
Ethynylbenzoic acid: Contains an aromatic ring instead of a cyclohexane ring, leading to distinct chemical properties.
Cyclohexylacetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
Uniqueness: 1-Ethynyl-cyclohexanecarboxylic acid is unique due to the presence of both an ethynyl group and a cyclohexane ring, which confer specific reactivity and potential applications not observed in its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
1-ethynylcyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-9(8(10)11)6-4-3-5-7-9/h1H,3-7H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMWTYRADOECFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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